molecular formula C14H18F2N2O B7557206 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide

2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide

Cat. No. B7557206
M. Wt: 268.30 g/mol
InChI Key: ZWXYLYBKOPNAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide, also known as DMXB-A, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide involves the activation of α7 nAChR, which leads to the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate. The activation of α7 nAChR also triggers intracellular signaling pathways that regulate gene expression, protein synthesis, and cell survival. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been found to have a unique binding site on α7 nAChR, which distinguishes it from other agonists and makes it a promising candidate for drug development.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has also been found to reduce nicotine self-administration and withdrawal symptoms in animal models of nicotine addiction. These effects are attributed to the activation of α7 nAChR and the modulation of various neurotransmitter systems.

Advantages and Limitations for Lab Experiments

2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has several advantages for lab experiments. It has a high affinity and selectivity for α7 nAChR, which makes it a useful tool for studying the function of this receptor. It also has a long half-life and good bioavailability, which allows for sustained activation of α7 nAChR in vivo. However, 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has some limitations as well. It is a synthetic compound that may have off-target effects or toxicity at high doses. It also has limited solubility in water, which can affect its pharmacokinetics and bioavailability.

Future Directions

There are several future directions for the research on 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide. One direction is to develop more potent and selective α7 nAChR agonists based on the structure of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide. Another direction is to investigate the therapeutic potential of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide in other diseases such as multiple sclerosis, epilepsy, and depression. Furthermore, the combination of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide with other drugs or therapies could enhance its efficacy and reduce its side effects. Finally, the development of new imaging techniques could facilitate the visualization of α7 nAChR in vivo and help to elucidate its role in various physiological processes.
Conclusion
In conclusion, 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. It has a unique mechanism of action that involves the activation of α7 nAChR and the modulation of various neurotransmitter systems. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been found to have various biochemical and physiological effects in preclinical studies and has several advantages and limitations for lab experiments. There are several future directions for the research on 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide, which could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide involves the reaction of 2,4-difluorobenzoyl chloride with 4-(methylamino)cyclohexanone in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. The purity and yield of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide can be improved by optimizing the reaction conditions and purification methods.

Scientific Research Applications

2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been extensively studied for its potential therapeutic properties in various diseases such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. One of the major applications of 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide is its use as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. The α7 nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes such as learning, memory, and attention. 2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide has been found to enhance the activity of α7 nAChR, which can improve cognitive function and reduce inflammation in the brain.

properties

IUPAC Name

2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c1-17-10-3-5-11(6-4-10)18-14(19)12-7-2-9(15)8-13(12)16/h2,7-8,10-11,17H,3-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXYLYBKOPNAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide

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